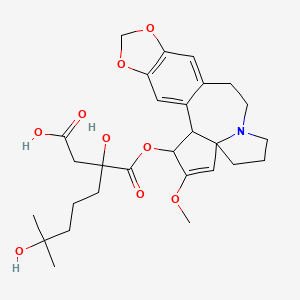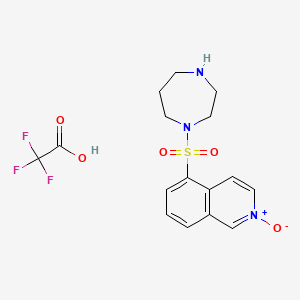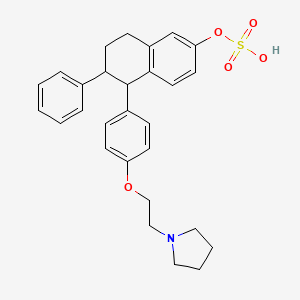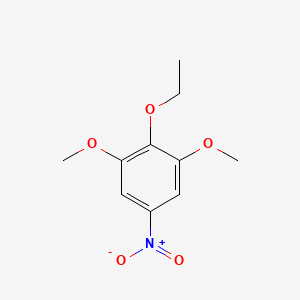
4'-DemethylHomoharringtonine-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-DemethylHomoharringtonine-13C,d3 is a synthetic derivative of homoharringtonine, a cytotoxic alkaloid originally isolated from the evergreen plant Cephalotaxus harringtonia. This compound is labeled with carbon-13 and deuterium, making it useful in various research applications, particularly in the field of proteomics .
Méthodes De Préparation
The synthesis of 4’-DemethylHomoharringtonine-13C,d3 involves several steps, starting from homoharringtonine. The process typically includes demethylation and the incorporation of isotopic labels. Specific reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature .
Analyse Des Réactions Chimiques
4’-DemethylHomoharringtonine-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4’-DemethylHomoharringtonine-13C,d3 is primarily used in scientific research for:
Proteomics: As a labeled compound, it helps in the identification and quantification of proteins.
Biological Studies: It is used to study the biological pathways and mechanisms of action of homoharringtonine derivatives.
Medical Research: This compound is investigated for its potential therapeutic effects, particularly in cancer research.
Industrial Applications: It is used in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of 4’-DemethylHomoharringtonine-13C,d3 involves the inhibition of protein synthesis. It binds to the ribosome and prevents the elongation of the polypeptide chain, leading to cell cycle arrest and apoptosis. This compound targets specific molecular pathways involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
4’-DemethylHomoharringtonine-13C,d3 is unique due to its isotopic labeling, which enhances its utility in research applications. Similar compounds include:
Homoharringtonine: The parent compound, known for its cytotoxic properties.
4’-DemethylHomoharringtonine: A non-labeled version of the compound.
Cephalotaxine: Another alkaloid from the same plant, with different biological activities.
Propriétés
Formule moléculaire |
C28H37NO9 |
|---|---|
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
3,7-dihydroxy-3-[(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl)oxycarbonyl]-7-methyloctanoic acid |
InChI |
InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31) |
Clé InChI |
LRNKGNYRSLLFRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B12290506.png)

![[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B12290523.png)

![4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate](/img/structure/B12290532.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12290543.png)




![benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride](/img/structure/B12290568.png)


![Guanosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-[hydrogen (S)-phosphorothioate]](/img/structure/B12290592.png)
